molecular formula C18H25N5OS B2594381 2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide CAS No. 877417-30-6

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2594381
CAS No.: 877417-30-6
M. Wt: 359.49
InChI Key: HSNLSEGJPWUHST-UHFFFAOYSA-N
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Description

This compound is often used as a pesticide, a precursor to glyphosate (a broad-spectrum herbicide), and an organic synthesis reagent .

Scientific Research Applications

Pharmacological Potential

  • Anti-exudative Properties : Derivatives of 1,2,4-triazole, including compounds structurally related to "2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide," have been synthesized and shown to possess significant anti-exudative properties. In research conducted by Chalenko et al. (2019), 91% of the newly synthesized derivatives exhibited antiexudative effects, with some compounds outperforming the reference drug in terms of anti-exudative activity Chalenko, Bezugly, Sirova, Chekman, & Demchenko, 2019.

Structural Chemistry and Synthesis

  • Crystal Structure Analysis : Studies on the crystal structure of derivatives closely related to the specified compound have provided insights into their molecular geometry and potential for forming stable crystalline forms. For example, Cai et al. (2009) detailed the crystal structure of a compound with a similar sulfanyl acetamide framework, contributing to the understanding of sulfonamides' structural aspects Cai, Xie, Yan, Zhao, & Li, 2009.

Synthetic Methodologies

  • Synthesis of Derivatives : The synthesis of novel derivatives incorporating the 1,2,4-triazole ring system has been a focus of several studies, aiming at exploring their pharmacological potential. For instance, Wujec et al. (2011) synthesized 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives and evaluated their antiviral and virucidal activities, showing potential against human adenovirus type 5 and ECHO-9 virus Wujec, Plech, Siwek, Rajtar, & Polz-Dacewicz, 2011.

Future Directions

Triazole, a nitrogenous heterocyclic moiety present in this compound, is commonly used in various fields . This suggests that there could be potential future directions in the study and application of this compound.

Mechanism of Action

The compound also contains a sulfanyl group (-SH), which is a common functional group in bioactive molecules. Sulfanyl groups can participate in various chemical reactions and form covalent bonds with biological targets, potentially altering their function .

The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would depend on various factors, such as its chemical structure, solubility, stability, and the presence of functional groups. For instance, the presence of a cyclohexyl group might influence the compound’s lipophilicity and thus its absorption and distribution .

The compound’s action could also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, the reactivity of the sulfanyl group could be influenced by the pH of the environment .

Properties

IUPAC Name

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5OS/c1-12-8-9-15(13(2)10-12)20-16(24)11-25-18-22-21-17(23(18)19)14-6-4-3-5-7-14/h8-10,14H,3-7,11,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNLSEGJPWUHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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